

Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,5-dimethoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-4,5-dimethoxybenzoic acid**, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data presented herein has been compiled from various sources to provide a detailed characterization of **2-Amino-4,5-dimethoxybenzoic acid**. The following tables summarize the key findings from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **2-Amino-4,5-dimethoxybenzoic acid** provides characteristic signals for its aromatic protons, methoxy groups, and the amine and carboxylic acid protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.36	s	1H	Ar-H
6.17	s	1H	Ar-H
3.91	s	3H	-OCH ₃
3.86	s	3H	-OCH ₃

Note: Spectrum acquired in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). The broad singlets for the -NH₂ and -COOH protons are often not distinctly observed or may be exchanged with deuterated solvents.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the aromatic carbons, methoxy carbons, and the carboxyl carbon.

Chemical Shift (δ) ppm	Assignment
168.3	C=O (Carboxylic Acid)
153.5	Ar-C (quaternary)
149.2	Ar-C (quaternary)
131.7	Ar-C (quaternary)
117.3	Ar-CH
114.9	Ar-C (quaternary)
113.0	Ar-CH
56.0	-OCH ₃
55.7	-OCH ₃

Note: Spectrum acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4,5-dimethoxybenzoic acid** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
3000-2800	Medium	C-H stretch (Aromatic and Aliphatic)
1700-1680	Strong	C=O stretch (Carboxylic Acid)
1620-1580	Medium	N-H bend (Amine), C=C stretch (Aromatic)
1280-1200	Strong	C-O stretch (Aryl Ether)
1150-1000	Strong	C-O stretch (Methoxy)

Note: Data typically acquired using Attenuated Total Reflectance (ATR) or KBr pellet methods.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Amino-4,5-dimethoxybenzoic acid** results in a characteristic fragmentation pattern that is useful for confirming its molecular weight and structure.

m/z Ratio	Relative Intensity (%)	Proposed Fragment
197	High	[M] ⁺ (Molecular Ion)
180	Moderate	[M - OH] ⁺
152	Moderate	[M - COOH] ⁺
137	Moderate	[M - COOH - CH ₃] ⁺

Note: Fragmentation patterns can vary depending on the ionization energy and instrument conditions.

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy of a Solid Aromatic Acid

Sample Preparation:

- Weigh approximately 10-20 mg of the solid **2-Amino-4,5-dimethoxybenzoic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial.
- Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition (1H and ^{13}C NMR):

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the 1H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- For the ^{13}C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the

lower natural abundance and longer relaxation times of the ^{13}C nucleus.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Crystalline Organic Compound

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the crystalline **2-Amino-4,5-dimethoxybenzoic acid** powder onto the center of the ATR crystal to completely cover the sampling area.
- Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm^{-1} are sufficient.
- Clean the crystal surface thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) of a Small Organic Molecule

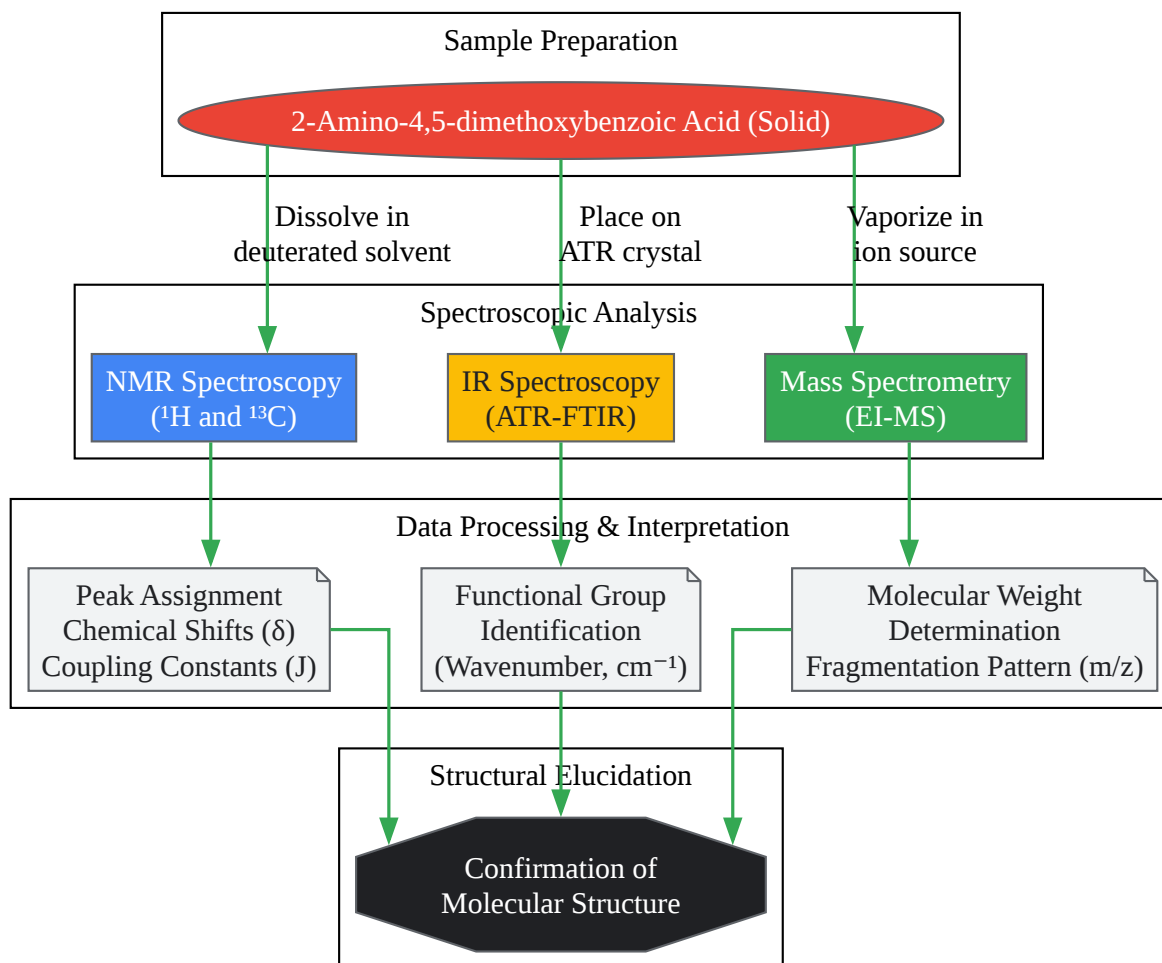
Sample Introduction and Data Acquisition:

- Prepare a dilute solution of **2-Amino-4,5-dimethoxybenzoic acid** in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- If using a direct insertion probe, the sample is heated in the vacuum of the ion source to induce vaporization.

- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4,5-dimethoxybenzoic acid**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com